2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine
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Overview
Description
2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the second position and a 1-isopropylpiperidin-2-yl group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler derivative with a bromine atom at the second position of the pyridine ring.
3-Bromopyridine: Similar to 2-Bromopyridine but with the bromine atom at the third position.
2-Chloropyridine: Contains a chlorine atom instead of bromine at the second position of the pyridine ring.
Uniqueness
2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine is unique due to the presence of the 1-isopropylpiperidin-2-yl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities.
Properties
Molecular Formula |
C13H19BrN2 |
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Molecular Weight |
283.21 g/mol |
IUPAC Name |
2-bromo-3-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
InChI Key |
UGBXUCSCONXPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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